Dextrorphan-d3 Tartrate Salt is classified as a morphinan compound. It is a stable isotope-labeled analytical standard, specifically designed for applications in pharmacological studies and drug testing. The compound is derived from the deuteration of dextrorphan, which itself is an active metabolite of dextromethorphan, an antitussive medication commonly used to suppress coughs. The compound's chemical structure includes deuterium atoms, which are isotopes of hydrogen that have one neutron in addition to the usual proton.
The synthesis of Dextrorphan-d3 Tartrate Salt involves the deuteration of dextrorphan. This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure effective incorporation of deuterium into the molecular structure.
Dextrorphan-d3 Tartrate Salt has a complex molecular structure characterized by its molecular formula and a molecular weight of approximately 410.48 g/mol. The presence of deuterium atoms is reflected in its unique isotopic signature.
Dextrorphan-d3 Tartrate Salt participates in various chemical reactions typical for morphinan derivatives.
Reagents such as potassium permanganate (for oxidation), lithium aluminum hydride (for reduction), and various nucleophiles (for substitution) are commonly employed. These reactions are typically conducted under controlled temperature and pressure to ensure desired outcomes .
Dextrorphan-d3 Tartrate Salt acts primarily as a noncompetitive antagonist at the N-methyl-D-aspartate glutamate receptor.
The interaction with the NMDA receptor leads to several downstream effects:
This compound serves as an internal standard for quantifying dextrorphan using gas chromatography or liquid chromatography-mass spectrometry techniques.
Dextrorphan-d3 Tartrate Salt exhibits several notable physical and chemical properties:
The compound shows high stability under recommended storage conditions, making it suitable for long-term analytical applications.
Dextrorphan-d3 Tartrate Salt has significant applications in various scientific fields:
Deuterium incorporation into the morphinan scaffold of dextrorphan-d3 targets the N-methyl group (−CH₃ → −CD₃), leveraging the kinetic isotope effect (KIE) to modulate metabolic stability. The primary method involves N-quaternization using deuterated methyl iodide (CD₃I) under alkaline conditions. In this reaction, dextrorphan freebase reacts with CD₃I in the presence of potassium carbonate (K₂CO₃) at 60°C for 12 hours, achieving >95% isotopic incorporation [6] [8]. Alternative approaches include reductive deuteration using deuterated formaldehyde (CD₂O) and sodium borodeuteride (NaBD₄), though this yields lower selectivity (<85% deuteration) due to non-specific reduction of carbonyl intermediates [2].
Critical parameters for optimizing deuteration efficiency include:
Table 1: Optimization Parameters for N-Methyl Deuteration
Parameter | Optimal Condition | Deuteration Efficiency | Isotopic Purity |
---|---|---|---|
Deuteration Agent | CD₃I (excess 1.5 eq) | >99% | 99.2% |
Base | K₂CO₃ | 95% | 98.5% |
Solvent | Tetrahydrofuran | 97% | 99.0% |
Catalyst | Tetrabutylammonium bromide | 99% | 99.2% |
Dextrorphan-d3 synthesis requires O-demethylation of dextromethorphan-d3 precursors. Recombinant human CYP2D6, immobilized on cytochrome P450 reductase membranes, selectively catalyzes O-demethylation with a kinetic advantage over N-demethylation (Km = 1.9 ± 0.2 μM vs. 5000 ± 700 μM) [3]. This enzymatic route yields dextrorphan-d3 with 89% regioselectivity at physiological pH (7.4) and 37°C [3].
Chemical demethylation strategies include:
Table 2: Comparative Demethylation Methods for Dextrorphan-d3 Synthesis
Method | Condition | Yield | Deuterium Retention | Regioselectivity |
---|---|---|---|---|
CYP2D6 Biocatalysis | 37°C, pH 7.4, 2 hours | 88% | >99% | 89% O-demethylation |
BBr₃ Demethylation | −78°C, anhydrous CH₂Cl₂, 1 hour | 68% | 97% | 72% O-demethylation |
Chloroethyl Chloroformate | 25°C, 4 hours | 75% | 99% | 85% O-demethylation |
Tartrate salt formation ensures crystalline stability and enforces chiral purity. Dextrorphan-d3 freebase undergoes salt formation with L-(+)-tartaric acid in ethanol, yielding diastereomeric crystals via hydrogen-bonded networks between the morphinan amine and tartrate carboxylates [4] [9]. The (1R,9R,10R)-dextrorphan-d3 configuration pairs preferentially with (2R,3R)-tartrate isomers, generating a racemate-free product [9].
Key crystallization parameters:
Table 3: Impact of Purification Methods on Stereochemical Purity
Purification Method | Diastereomeric Excess | Crystal System | Deuterium Loss |
---|---|---|---|
Ethanol Recrystallization | >99% | Monoclinic P2₁ | <0.5% |
Acetone Precipitation | 92% | Amorphous | 3.8% |
Methanol Recrystallization | 85% | Triclinic P1 | 5.2% |
Deuterium loss during purification occurs via acid/base-catalyzed H-D exchange at α-carbon positions or thermal lability. To mitigate this:
Hydrogen-bond dynamics studies confirm that deuterium in −CD₃ groups remains stable up to 200°C, while −OCD₂H moieties undergo exchange at 60°C due to tautomerism [5]. Thus, purification protocols prioritize neutral pH, low temperatures, and non-protic solvents.
Table 4: Deuterium Retention Protocols During Downstream Processing
Process Step | Optimal Protocol | Temperature | Deuterium Loss |
---|---|---|---|
Crystallization | Ethanol, pH 6.5, slow cooling | 0–4°C | 0.2% |
Lyophilization | pH 7.0, 0.1 mbar, 24 hours | −40°C | 0.1% |
Chromatography | Acetonitrile/H₂O (0.05% formic acid) | 25°C | 0.8% |
Storage | −20°C, anhydrous atmosphere | −20°C | 0.05%/month |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7